Steric Effect on Metal-Ligand Bond Distances: Direct Comparison with Non-Benzylated Analogs in Iron(III) Complexes
In a systematic study of iron(III) complexes modeling catechol dioxygenases, the incorporation of an N-benzyl group on the central nitrogen atom of an ethylenediamine-based ligand resulted in a significant elongation of the central Fe-N(amine) bond distance. Specifically, replacing an N-methyl group with an N-benzyl group increased the central Fe-N bond distance from 2.181(5) Å to 2.299(2) Å [1]. This represents a 5.4% increase in bond length, directly attributable to the increased steric bulk of the benzyl substituent. This steric modulation influences the Lewis acidity of the iron(III) center and, consequently, the rate of catechol dioxygenation, with log(kO2) values showing linear correlation with Fe(III)/Fe(II) redox potentials [2].
| Evidence Dimension | Central Fe-N(amine) bond distance |
|---|---|
| Target Compound Data | 2.299(2) Å (for N'-benzyl-N'-(pyrid-2-ylmethyl)-N,N-dimethylethylenediamine, L7) |
| Comparator Or Baseline | 2.181(5) Å (for N,N-dimethyl-N'-(pyrid-2-ylmethyl)ethylenediamine, L4, lacking central N-benzyl) |
| Quantified Difference | +0.118 Å (+5.4% increase) |
| Conditions | X-ray crystallography of [Fe(L)Cl3] complexes |
Why This Matters
This quantifies the steric impact of the N-benzyl group, which can be used to tune metal center reactivity and selectivity in catalytic applications.
- [1] Sundaravel, K.; Dhanalakshmi, T.; Suresh, E.; Palaniandavar, M. Synthesis, structure, spectra and reactivity of iron(III) complexes of facially coordinating and sterically hindering 3N ligands as models for catechol dioxygenases. Dalton Transactions, 2008, (48), 7012-7025. View Source
- [2] Sundaravel, K.; Dhanalakshmi, T.; Suresh, E.; Palaniandavar, M. Synthesis, structure, spectra and reactivity of iron(III) complexes of facially coordinating and sterically hindering 3N ligands as models for catechol dioxygenases. Dalton Transactions, 2008, (48), 7012-7025. View Source
